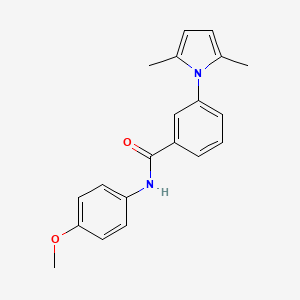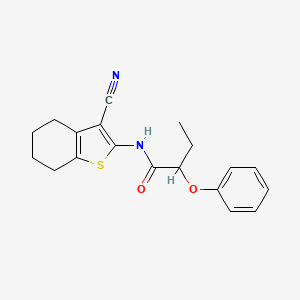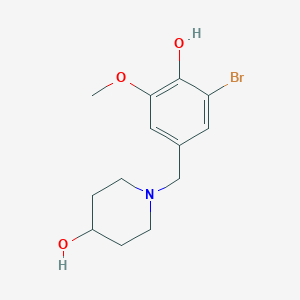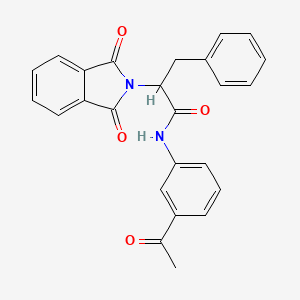![molecular formula C19H22N2O4 B5168175 N-{4-[(cyclohexylcarbonyl)amino]-3-methoxyphenyl}-2-furamide](/img/structure/B5168175.png)
N-{4-[(cyclohexylcarbonyl)amino]-3-methoxyphenyl}-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(cyclohexylcarbonyl)amino]-3-methoxyphenyl}-2-furamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and activation of B cells, which are responsible for producing antibodies to fight off infections. Inhibition of BTK has been shown to be effective in the treatment of various B cell malignancies, autoimmune diseases, and inflammatory disorders.
Mechanism of Action
N-{4-[(cyclohexylcarbonyl)amino]-3-methoxyphenyl}-2-furamide inhibits BTK by binding to its active site, thereby preventing its activation and downstream signaling. BTK plays a crucial role in the B cell receptor (BCR) signaling pathway, which is essential for the development and activation of B cells. Inhibition of BTK leads to decreased B cell proliferation, differentiation, and survival, as well as reduced production of inflammatory cytokines.
Biochemical and Physiological Effects:
N-{4-[(cyclohexylcarbonyl)amino]-3-methoxyphenyl}-2-furamide has been shown to have a selective and potent inhibitory effect on BTK, with minimal off-target effects. In preclinical studies, N-{4-[(cyclohexylcarbonyl)amino]-3-methoxyphenyl}-2-furamide has been shown to reduce tumor growth and improve survival in animal models of B cell malignancies. N-{4-[(cyclohexylcarbonyl)amino]-3-methoxyphenyl}-2-furamide has also been shown to reduce disease activity and improve clinical outcomes in animal models of autoimmune diseases and inflammatory disorders. N-{4-[(cyclohexylcarbonyl)amino]-3-methoxyphenyl}-2-furamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which makes it suitable for once-daily dosing.
Advantages and Limitations for Lab Experiments
N-{4-[(cyclohexylcarbonyl)amino]-3-methoxyphenyl}-2-furamide has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and modified to improve its potency and selectivity. N-{4-[(cyclohexylcarbonyl)amino]-3-methoxyphenyl}-2-furamide has a well-defined mechanism of action, which makes it suitable for studying B cell signaling pathways and the role of BTK in disease pathogenesis. N-{4-[(cyclohexylcarbonyl)amino]-3-methoxyphenyl}-2-furamide has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicity or adverse effects observed.
One limitation of N-{4-[(cyclohexylcarbonyl)amino]-3-methoxyphenyl}-2-furamide is that it may not be effective in all patients, as some tumors and diseases may develop resistance to BTK inhibition. Another limitation is that N-{4-[(cyclohexylcarbonyl)amino]-3-methoxyphenyl}-2-furamide may have off-target effects on other kinases, which could lead to unwanted side effects.
Future Directions
There are several potential future directions for the development and use of N-{4-[(cyclohexylcarbonyl)amino]-3-methoxyphenyl}-2-furamide. One direction is to explore its use in combination with other drugs or therapies to enhance its efficacy and overcome resistance. Another direction is to investigate its use in other diseases and conditions where B cell activation and inflammation play a role, such as multiple sclerosis and psoriasis. Additionally, further studies are needed to better understand the long-term safety and efficacy of N-{4-[(cyclohexylcarbonyl)amino]-3-methoxyphenyl}-2-furamide in humans, as well as its potential for use in personalized medicine based on genetic and molecular profiling of patients.
Synthesis Methods
The synthesis of N-{4-[(cyclohexylcarbonyl)amino]-3-methoxyphenyl}-2-furamide involves several steps, including the condensation of 4-aminophenol and cyclohexanone to form 4-(cyclohexylamino)phenol, which is then reacted with 3-methoxybenzoyl chloride to form N-{4-[(cyclohexylcarbonyl)amino]-3-methoxyphenyl}acetamide. This intermediate is then converted to N-{4-[(cyclohexylcarbonyl)amino]-3-methoxyphenyl}-2-furamide by reacting it with furfurylamine in the presence of acetic acid.
Scientific Research Applications
N-{4-[(cyclohexylcarbonyl)amino]-3-methoxyphenyl}-2-furamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, N-{4-[(cyclohexylcarbonyl)amino]-3-methoxyphenyl}-2-furamide has shown promising results in the treatment of B cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). N-{4-[(cyclohexylcarbonyl)amino]-3-methoxyphenyl}-2-furamide has also been shown to be effective in the treatment of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus (SLE), as well as inflammatory disorders such as asthma and chronic obstructive pulmonary disease (COPD).
properties
IUPAC Name |
N-[4-(cyclohexanecarbonylamino)-3-methoxyphenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-24-17-12-14(20-19(23)16-8-5-11-25-16)9-10-15(17)21-18(22)13-6-3-2-4-7-13/h5,8-13H,2-4,6-7H2,1H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBQFBXNXJNMRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC=CO2)NC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(4-chlorophenoxy)butoxy]-2-methoxybenzene](/img/structure/B5168093.png)
![4-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B5168106.png)



![N-allyl-N'-[4-(benzyloxy)phenyl]ethanediamide](/img/structure/B5168144.png)

![N-(2-chlorobenzyl)-1-[2-(3-fluorophenyl)ethyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5168157.png)
![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-(3-isoxazolylmethyl)-N-methylacetamide](/img/structure/B5168163.png)
![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2,4-dichlorobenzoate](/img/structure/B5168167.png)

![N-(3,5-dimethylphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5168184.png)
![2-{[2-(1-piperidinyl)-4-pyrimidinyl]amino}benzoic acid](/img/structure/B5168192.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5168202.png)